(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide
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Description
The compound contains an adamantane group, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spiro compound where two rings share a single atom .
Molecular Structure Analysis
The adamantane group is known for its rigidity and thermal stability due to the diamond-like structure . The 1,4-dioxaspiro[4.4]nonane group likely introduces some flexibility into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the types of bonds between them. For example, the presence of the adamantane group could contribute to the compound’s stability and resistance to heat .Scientific Research Applications
Antiviral Applications
Compounds containing adamantane structures, similar to the specified chemical, have shown promise in antiviral applications. For instance, microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety revealed antiviral activity against influenza A and B viruses. A particular compound in this study exhibited potent inhibitory effects, acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).
Antitumor Properties
Adamantane derivatives have also been explored for their potential in treating cancer. For example, the synthesis and evaluation of fluorescent heterocyclic adamantane amines showed multifunctional neuroprotective activity, which might find application in neuroprotection and potentially in cancer therapy due to their inhibitory effects on certain cellular mechanisms (Joubert et al., 2011).
Synthesis and Characterization in Chemistry
The chemical structure of adamantane derivatives makes them suitable for various synthetic and characterization studies in chemistry. For instance, new carboxamides containing adamantane fragments were synthesized and characterized, contributing to the understanding of the reactivity and properties of these compounds (Kas’yan et al., 2007). Another study involved the facile synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, demonstrating the adaptability of adamantane-based compounds in various synthetic routes (Su et al., 2011).
Antibacterial Applications
Adamantane derivatives have also been investigated for their antibacterial properties. A study synthesizing N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane revealed potent antibacterial activity, indicating the potential of such structures in developing new antibacterial agents (Al-Wahaibi et al., 2020).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c21-17(18-8-13-5-14(9-18)7-15(6-13)10-18)20-11-16-12-22-19(23-16)3-1-2-4-19/h13-16H,1-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSFVUKRYQNFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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